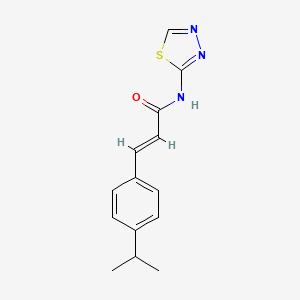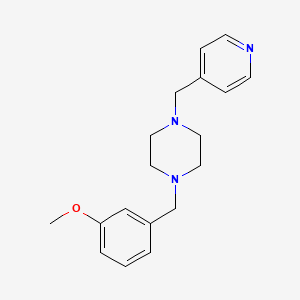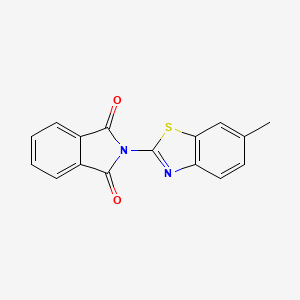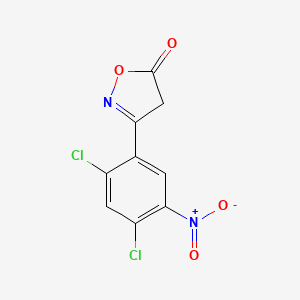
1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone is a chemical compound with the molecular formula C14H9ClNO4. It is also known as clofencet or 4'-chloro-2'-nitrodiphenyl ether ketone. This compound belongs to the class of organic compounds known as phenylketones. The synthesis of this compound is of great interest in the field of organic chemistry due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone is not well understood. However, it has been suggested that this compound may inhibit bacterial cell wall synthesis by interfering with the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to possess antibacterial properties and has been used to study the mechanism of action of certain antibiotics.
Advantages and Limitations for Lab Experiments
1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has been shown to possess antibacterial properties, making it useful for studying the mechanism of action of certain antibiotics. However, one limitation of this compound is that its mechanism of action is not well understood.
Future Directions
There are several future directions for research involving 1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone. One area of interest is the development of new antibiotics based on the structure of this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in scientific research. Finally, the synthesis of new organic compounds using this compound as a starting material is an area of potential future research.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone can be achieved through a multi-step process. The first step involves the reaction of 4-chlorophenol with 4-nitrophenol in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4'-chloro-2'-nitrodiphenyl ether. The second step involves the reaction of 4'-chloro-2'-nitrodiphenyl ether with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of this compound.
Scientific Research Applications
1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone has potential applications in scientific research. It has been shown to possess antibacterial properties and has been used to study the mechanism of action of certain antibiotics. Additionally, it has been used as a reagent in the synthesis of other organic compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-11-3-1-10(2-4-11)14(17)9-20-13-7-5-12(6-8-13)16(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEIUYBQTWKBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B5874545.png)






![N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874586.png)

![3,3'-[5-(4-fluorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5874610.png)


